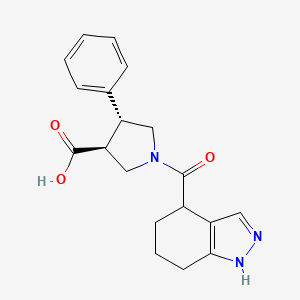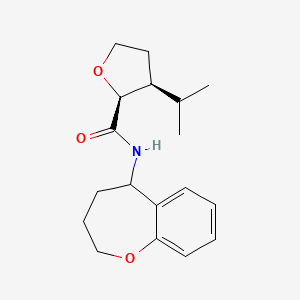![molecular formula C19H22N4O2 B7338681 [(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone](/img/structure/B7338681.png)
[(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone, also known as PPMP, is a synthetic compound that has been of interest to researchers due to its potential applications in scientific research. PPMP is a pyridazinone derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
[(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone is a potent inhibitor of glucosylceramide synthase, which is an enzyme involved in the biosynthesis of glycosphingolipids. By inhibiting this enzyme, this compound can disrupt sphingolipid metabolism and alter cellular processes that are regulated by these lipids. This compound has been shown to induce cell death in various cancer cell lines by disrupting sphingolipid metabolism and triggering apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of glycosphingolipid biosynthesis, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using [(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone in lab experiments is its potency as an inhibitor of glucosylceramide synthase. This compound has been shown to be effective at low concentrations, which makes it a useful tool for studying sphingolipid metabolism and its role in cellular processes. However, one limitation of using this compound is its potential cytotoxicity, which can make it difficult to use in certain cell lines or experimental conditions.
Future Directions
There are several future directions for research on [(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone, including the investigation of its potential applications in the treatment of cancer and inflammatory diseases. This compound may also have potential applications in the study of sphingolipid metabolism and the development of new therapies for diseases that are associated with dysregulated sphingolipid metabolism. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical settings.
Synthesis Methods
[(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone can be synthesized using a multi-step process that involves the reaction of 3-phenoxypyrrolidine with 6-bromo-3-(pyrrolidin-1-yl)pyridazine, followed by the addition of methyl isocyanate. The resulting product is then purified using column chromatography to obtain this compound.
Scientific Research Applications
[(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone has been used in various scientific research applications, including the study of sphingolipid metabolism, glycosphingolipid biosynthesis, and the role of ceramide in cell signaling pathways. This compound has also been used to investigate the effects of sphingolipid metabolism on cellular processes such as apoptosis and autophagy.
Properties
IUPAC Name |
[(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(17-8-9-18(21-20-17)22-11-4-5-12-22)23-13-10-16(14-23)25-15-6-2-1-3-7-15/h1-3,6-9,16H,4-5,10-14H2/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTUYKUHJWSYQK-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC(C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CC[C@@H](C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3S,4S)-3-(dimethylsulfamoyl)-4-(trifluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7338606.png)

![(3S)-N-cyclopropyl-2-[(2-ethylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338634.png)
![N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide](/img/structure/B7338635.png)
![5-fluoro-N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]-1-benzofuran-3-carboxamide](/img/structure/B7338645.png)
![[4-(dimethylamino)-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]-[(3S)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7338651.png)
![(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B7338657.png)
![2-(4-fluorophenyl)-1-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]ethanone](/img/structure/B7338664.png)
![[1-(2-methoxyphenyl)cyclopropyl]-[(3S)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7338675.png)
![(3S)-N-cyclopropyl-2-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338683.png)
![(2R,3R)-4-methyl-3-(1-methylpyrazol-4-yl)-5-oxo-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]morpholine-2-carboxamide](/img/structure/B7338685.png)
![1-methyl-6-oxo-N-[[(1S,2S)-2-phenylcyclopropyl]methyl]pyridine-3-carboxamide](/img/structure/B7338686.png)
![[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholin-4-yl]-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7338692.png)
